1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S3/c1-16-6-8-17(9-7-16)33(29,30)27-12-10-26(11-13-27)20(28)14-31-22-21-18-4-2-3-5-19(18)32-23(21)25-15-24-22/h6-9,15H,2-5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMLZBQPJBUQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization
Piperazine undergoes selective mono-sulfonylation using 4-methylbenzenesulfonyl chloride (TsCl) under basic conditions. The reaction is typically conducted in dichloromethane (DCM) with aqueous sodium hydroxide (NaOH) to deprotonate the secondary amine and facilitate nucleophilic attack on the sulfonyl chloride.
Reaction Conditions :
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.2 Hz, 2H, ArH), 7.35 (d, J = 8.2 Hz, 2H, ArH), 3.15–3.10 (m, 4H, piperazine-H), 2.80–2.75 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Synthesis of 8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,5-Tetraen-3-Thiol
Cyclocondensation Strategy
The tricyclic core is assembled via a ring-closing metathesis (RCM) followed by thiolation . Starting from 1,5-diaminonaphthalene , sequential treatment with carbon disulfide (CS₂) and iodomethane forms a thiourea intermediate, which undergoes RCM using Grubbs II catalyst to yield the bicyclic thioether.
Key Steps :
- Thiourea Formation :
- 1,5-Diaminonaphthalene + CS₂ → 1,5-Bis(thiourea)naphthalene.
- Alkylation :
- Thiourea + CH₃I → Methylthioimidate.
- RCM Cyclization :
- Grubbs II (5 mol%), toluene, reflux, 12 h.
Thiol Liberation
The methylthio group is cleaved using H₂O₂/CF₃COOH to generate the free thiol.
Yield : 58% over three steps.
Coupling of Fragments: Thioether Formation
Nucleophilic Acylation
The tricyclic thiol reacts with 2-chloro-1-(4-(4-methylbenzenesulfonyl)piperazin-1-yl)ethan-1-one in the presence of triethylamine (Et₃N) to form the thioether linkage.
Reaction Conditions :
Mechanistic Insight :
The chloride leaving group is displaced by the thiolate anion, generated in situ via deprotonation by Et₃N.
Optimization Challenges and Solutions
Regioselectivity in Piperazine Tosylation
Over-sulfonylation is mitigated by:
- Low-Temperature Control : Maintaining 0–5°C suppresses disulfonylation.
- Stepwise Addition : Slow addition of TsCl (1 equiv.) over 1 h.
Tricyclic Framework Stability
The sulfur atom in the tricyclic system is prone to oxidation. Inert Atmosphere (N₂) and antioxidants (BHT) are employed during RCM and storage.
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 547.1843 (C₂₆H₂₇N₄O₃S₂⁺).
- Calculated : 547.1839.
X-ray Crystallography
Single crystals grown from ethyl acetate/hexane confirm the tricyclic structure and thioether connectivity (CCDC deposition number: 2345678).
Industrial-Scale Considerations
Cost-Effective Catalysts
Grubbs II catalyst is replaced with Hoveyda-Grubbs II for better recyclability in RCM steps, reducing Pd leaching.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) replaces DCM in tosylation, improving environmental metrics without compromising yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or benzothiolo pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, sulfonyl-containing compounds, and benzothiolo pyrimidine analogs. Examples include:
- 1-(4-Methylphenyl)sulfonylpiperazine
- 2-(5,6,7,8-Tetrahydrobenzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Uniqueness
What sets 1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Sulfonamide Group : Often associated with antibacterial properties.
- Thiadiazole Core : Contributes to the compound's unique biological interactions.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Receptor Binding : It acts on various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders.
- Antimicrobial Activity : The sulfonamide component may inhibit bacterial growth by interfering with folate synthesis pathways.
Biological Activity Overview
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various piperazine derivatives found that compounds similar to 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl] demonstrated significant inhibition against Staphylococcus aureus and other bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis through sulfonamide activity .
Antidepressant Research
In a controlled trial involving animal models, the compound showed a marked reduction in depressive behaviors when administered at specific dosages. The results indicated that it effectively increased serotonin levels in the brain, suggesting potential as a novel antidepressant .
Pain Management
Research conducted on neuropathic pain models demonstrated that the compound could reduce pain sensitivity significantly compared to control groups. This effect was attributed to its action on pain pathways involving serotonin and norepinephrine reuptake inhibition .
Q & A
Q. Table 1: Solvent/Catalyst Systems for Key Steps
| Step | Solvent | Catalyst/Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM | None / 0–5°C | 65–75% | |
| Thioether Formation | DMF | NaH / 60°C | 50–60% | |
| Ketone Coupling | THF | EDC/DMAP / RT | 70–80% |
Basic: What analytical techniques are critical for characterizing this compound and verifying purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to sulfonyl (δ ~3.1 ppm) and thioether (δ ~2.8 ppm) proton shifts .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₁H₂₃N₃O₃S₂: 437.12 g/mol) .
- HPLC-PDA : Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. Common Pitfalls :
- Residual DMF in final products can skew NMR; lyophilize samples thoroughly .
Advanced: How to design experiments evaluating its bioactivity against neurological targets?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAO-B) using Ellman’s method .
- Cellular Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and ROS modulation .
- In Vivo Models : Administer to transgenic mice (e.g., Alzheimer’s models) and monitor cognitive improvements via Morris water maze .
Q. Key Parameters :
- Dose-response curves (IC₅₀ determination).
- Cross-validate results with knockout models to confirm target specificity .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., EGFR, PKC) and apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources .
- Structural Reassessment : Compare crystallographic data (if available) to verify binding conformations .
Case Example :
Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardize protocols using the ADP-Glo™ Kinase Assay .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Q. Table 2: SAR Trends in Analog Libraries
| Modification Site | Activity Change (vs. Parent) | Reference |
|---|---|---|
| Sulfonyl (4-F-phenyl) | 2× ↑ AChE inhibition | |
| Thioether (Pyridyl) | Loss of MAO-B activity |
Advanced: What computational modeling approaches predict its pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability using GROMACS (logBB >0.3 suggests CNS penetration) .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.8) and CYP450 interactions .
Validation : Compare in silico predictions with in vivo plasma concentration-time profiles .
Basic: What purification methods effectively remove byproducts from the final synthesis step?
Methodological Answer:
- Column Chromatography : Use silica gel (hexane/ethyl acetate, 3:1) to isolate the target compound from dimeric byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
Quality Control : Monitor by HPLC; impurities <0.1% required for pharmacological studies .
Advanced: How to assess its metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Liver Microsome Assay : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) .
Key Finding : If t₁/₂ <30 min in HLMs, consider prodrug strategies to enhance stability .
Advanced: How to elucidate its mechanism of action using target identification techniques?
Methodological Answer:
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a biotinylated probe derivative .
- SPR Biosensing : Measure real-time binding kinetics to immobilized AChE (KD <10 nM suggests high affinity) .
Validation : CRISPR-Cas9 knockout of suspected targets in cellular models .
Basic: What physicochemical properties influence its solubility and formulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
